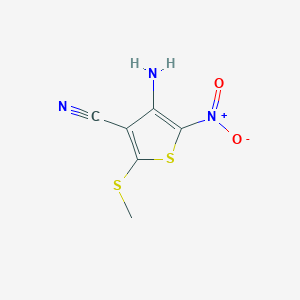
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile typically involves the cyclization of appropriate aminoesters or aminonitriles with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This reaction is carried out under a nitrogen atmosphere, either in a high-boiling solvent like HMPA at 150°C or without solvent at 170°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical modifications. The pathways involved often include electron transfer processes and interactions with nucleophilic or electrophilic sites within biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl](phenyl)methanone
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
Uniqueness
4-Amino-2-(methylsulfanyl)-5-nitrothiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and cyano groups, in particular, make it a versatile intermediate for further chemical transformations .
Eigenschaften
CAS-Nummer |
72668-16-7 |
|---|---|
Molekularformel |
C6H5N3O2S2 |
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
4-amino-2-methylsulfanyl-5-nitrothiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O2S2/c1-12-6-3(2-7)4(8)5(13-6)9(10)11/h8H2,1H3 |
InChI-Schlüssel |
HDKNPSPEDLDZLC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(S1)[N+](=O)[O-])N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




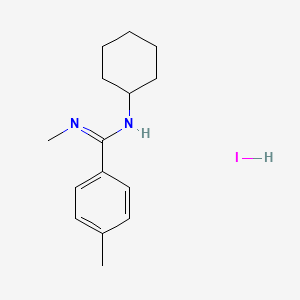
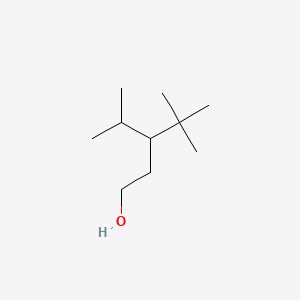

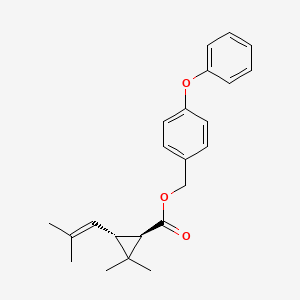
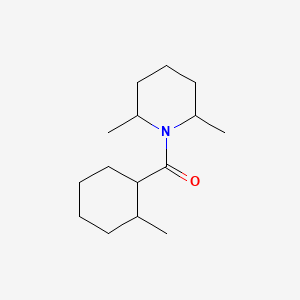

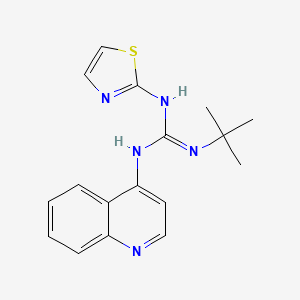
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
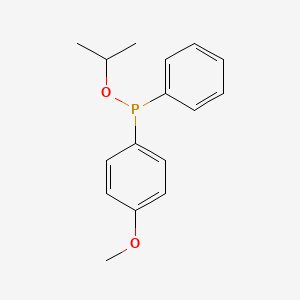

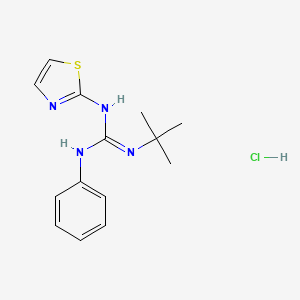
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
